Technical Guide: tert-Butyl (2-amino-3-fluorophenyl)carbamate
Technical Guide: tert-Butyl (2-amino-3-fluorophenyl)carbamate
The following technical guide details the properties, synthesis, and application of tert-Butyl (2-amino-3-fluorophenyl)carbamate , a critical intermediate in medicinal chemistry.
CAS Number: 954238-78-9[1][2][3][4][5][6]
Executive Summary
tert-Butyl (2-amino-3-fluorophenyl)carbamate (CAS 954238-78-9) is a regioselectively protected diamine scaffold used primarily in the synthesis of fluorinated benzimidazoles and related heterocycles.[1][2][3] Its structural utility lies in the orthogonal differentiation of the two amino groups: the tert-butyloxycarbonyl (Boc)-protected amine at position 1 serves as a latent nucleophile or protected handle, while the free primary amine at position 2 (adjacent to the fluorine atom) is available for immediate condensation or acylation.
This compound is a staple in the development of kinase inhibitors and metabolic modulators (e.g., PCSK9 inhibitors), where the C3-fluorine atom modulates metabolic stability (blocking P450 oxidation) and influences ligand binding affinity through electronic effects.
Chemical Identity & Physicochemical Properties[8]
| Property | Data |
| CAS Number | 954238-78-9 |
| IUPAC Name | tert-butyl N-(2-amino-3-fluorophenyl)carbamate |
| Molecular Formula | C₁₁H₁₅FN₂O₂ |
| Molecular Weight | 226.25 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 99–102 °C (typical range) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| pKa (Calculated) | ~4.5 (aniline nitrogen), ~11.0 (carbamate NH) |
Synthetic Methodology
The most robust and regioselective synthesis utilizes 3-fluoro-2-nitroaniline as the starting material. This route avoids the regioselectivity challenges associated with direct mono-protection of 3-fluorobenzene-1,2-diamine.
Mechanism & Rationale
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Regiocontrol: Starting with the nitro-aniline ensures that the Boc group is installed exclusively on the amine at position 1.
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Electronic Activation: The electron-withdrawing nitro group reduces the nucleophilicity of the aniline, often requiring catalysis (DMAP) for efficient Boc protection.
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Reduction: Subsequent reduction of the nitro group yields the target mono-protected diamine without affecting the acid-labile Boc group (under neutral hydrogenation conditions).
Step-by-Step Protocol
Step 1: Boc-Protection of 3-Fluoro-2-nitroaniline
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Reagents: 3-Fluoro-2-nitroaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 3.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Procedure:
-
Charge a reaction vessel with 3-fluoro-2-nitroaniline and anhydrous THF. Cool to 0 °C.
-
Add TEA and catalytic DMAP.
-
Add Boc₂O (dissolved in minimal THF) dropwise over 30 minutes to control exotherm.
-
Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the starting aniline.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (cold, rapid wash to remove bases without deprotecting), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Intermediate: tert-Butyl (3-fluoro-2-nitrophenyl)carbamate. (Yellow solid).[7]
Step 2: Catalytic Hydrogenation (Nitro Reduction)
-
Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (H₂).
-
Solvent: Methanol or Ethanol.[7]
Procedure:
-
Dissolve the nitro-carbamate intermediate in Methanol under an inert atmosphere (N₂).
-
Add 10% Pd/C carefully (pyrophoric hazard).
-
Purge the vessel with H₂ gas (balloon pressure or 1–3 bar in a Parr shaker).
-
Stir vigorously at RT for 4–6 hours.
-
Monitor: LC-MS or TLC will show the disappearance of the nitro compound and appearance of the fluorescent amine product.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes) to obtain the title compound as a white solid.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis pathway ensuring regioselective protection of the aniline nitrogen.
Applications in Drug Discovery
The primary utility of tert-Butyl (2-amino-3-fluorophenyl)carbamate is as a precursor for 4-fluorobenzimidazoles . The fluorine atom at the C4 position of the benzimidazole core (derived from the C3 of the phenyl ring) is often critical for optimizing the pharmacokinetic profile of drug candidates.
Benzimidazole Formation Protocol
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Acylation/Condensation: The free amine (position 2) reacts with an aldehyde (reductive amination) or a carboxylic acid/acid chloride to form an amide/amine intermediate.
-
Cyclization: Acid-mediated cyclization (often using acetic acid or TFA) closes the ring.
-
Note: If TFA is used, the Boc group is simultaneously cleaved, yielding the free benzimidazole amine.
-
Note: If milder conditions are used, the Boc group may be retained for later deprotection.
-
Application Workflow Diagram
Figure 2: General workflow for converting the scaffold into bioactive benzimidazole derivatives.
Handling and Stability
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but amines can oxidize slowly upon air exposure.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.
-
Stability: Avoid strong acids during storage to prevent premature Boc-deprotection.
References
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Chemical Identity & CAS: PubChem Compound Summary for CAS 954238-78-9. Available at:
-
Synthesis Protocol Basis: World Intellectual Property Organization, Patent WO2023067354A1, "Heterocyclic compounds for use in the treatment of cancer," 2023. (Describes Intermediate 2a synthesis from 3-fluoro-2-nitroaniline). Available at:
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Application in PCSK9 Modulators: Journal of Medicinal Chemistry, "From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators." (Cites usage of the title compound for benzimidazole synthesis). Available at:
Sources
- 1. 954238-78-9|tert-Butyl (2-amino-3-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 954239-11-3|tert-Butyl (2-amino-6-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (2-amino-3-fluorophenyl)carbamate - 楚肽生物科技 [apeptides.com]
- 4. echemhub.com [echemhub.com]
- 5. (2-AMINO-3-FLUORO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER|2-BOC-氨基-6-氟苯胺(954238-78-9)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 6. aceschem.com [aceschem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
